molecular formula C14H16N6O B2838634 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol CAS No. 1257548-31-4

2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol

Cat. No.: B2838634
CAS No.: 1257548-31-4
M. Wt: 284.323
InChI Key: YPKHDEAHKAYLAB-UHFFFAOYSA-N
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Description

2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol is a heterocyclic compound featuring a fused pyrazolo-triazine core substituted with a phenyl group at position 7 and a 2-methylpropanol-amino moiety at position 3. The amino linker between the pyrazolo-triazine and propanol groups may enhance solubility and modulate interactions with biological targets.

Properties

IUPAC Name

2-methyl-2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-14(2,9-21)16-12-11-8-15-20(13(11)18-19-17-12)10-6-4-3-5-7-10/h3-8,21H,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKHDEAHKAYLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d][1,2,3]triazin-4-yl intermediate. This intermediate can be synthesized by reacting 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide . The resulting product is then further reacted with 2-methylpropan-1-ol under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of dimethyl formamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 3-phenyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-one (3a): Synthesized by Zhang et al. (2021) via chloroacetyl chloride-mediated coupling of 3-phenyl-2-propyn-1-ol . Unlike the target compound, this analogue lacks the pyrazolo-triazine system and instead incorporates a triazolo-oxazinone core.
  • Pyrazolo[1,5-a]pyrimidine derivatives : These share a pyrazolo-fused heterocycle but differ in ring size and substitution patterns, often exhibiting kinase inhibition or antiviral activity.
  • 7-aryl-substituted pyrazolo-triazines : Variants with alternative aryl groups (e.g., 7-tolyl or 7-naphthyl) may alter steric bulk and π-π stacking interactions.

Table 1: Structural Comparison

Compound Core Structure Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d][1,2,3]triazin 7-Phenyl, 4-(2-methylpropanol) ~329.36 (calculated)
3a (Zhang et al., 2021) Triazolo[5,1-c][1,4]oxazinone 3-Phenyl ~245.25 (reported)
Pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 3-Carboxamide ~218.23 (calculated)
Physicochemical Properties

The propanol group in the target compound enhances hydrophilicity compared to purely aromatic analogues. Calculated logP values suggest moderate lipophilicity (logP ~1.8), which may improve cell membrane permeability relative to more polar triazolo-oxazinones (e.g., 3a, logP ~2.5) . Melting points for pyrazolo-triazines typically range from 180–220°C, whereas triazolo-oxazinones like 3a exhibit lower melting points (~150°C) due to reduced symmetry.

Table 3: Physicochemical Properties

Compound logP (Calculated) Solubility (mg/mL) Melting Point (°C)
Target Compound ~1.8 ~0.5 (PBS) 190–210 (predicted)
3a (Zhang et al., 2021) ~2.5 ~0.2 (PBS) 150 (reported)

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